molecular formula C18H15ClO4 B10889831 2-Oxo-2-phenylethyl 4-(4-chlorophenyl)-4-oxobutanoate

2-Oxo-2-phenylethyl 4-(4-chlorophenyl)-4-oxobutanoate

Cat. No.: B10889831
M. Wt: 330.8 g/mol
InChI Key: YCYJBMZQCDSARV-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 4-(4-chlorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a chlorophenyl group, and two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 4-(4-chlorophenyl)-4-oxobutanoate typically involves multicomponent reactions. One common method is the Knoevenagel condensation followed by a Michael addition. For example, phenylglyoxal hydrate can react with 4-chlorobenzaldehyde in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or benzene and catalysts like sodium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 4-(4-chlorophenyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The phenyl and chlorophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Oxo-2-phenylethyl 4-(4-chlorophenyl)-4-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 4-(4-chlorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-phenylethyl 4-(4-chlorophenyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds without this group.

Properties

Molecular Formula

C18H15ClO4

Molecular Weight

330.8 g/mol

IUPAC Name

phenacyl 4-(4-chlorophenyl)-4-oxobutanoate

InChI

InChI=1S/C18H15ClO4/c19-15-8-6-14(7-9-15)16(20)10-11-18(22)23-12-17(21)13-4-2-1-3-5-13/h1-9H,10-12H2

InChI Key

YCYJBMZQCDSARV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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